molecular formula C19H19N5O2 B2674093 3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887468-17-9

3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2674093
M. Wt: 349.394
InChI Key: ZZLGGTAVNQRQNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo [2,1-b] [1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Molecular Studies and Receptor Affinities

  • A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds similar to the one , were synthesized and tested for their affinity for various receptors. These compounds exhibited a range of activities at serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Substitutions at certain positions of the imidazo[2,1-f]purine-2,4-dione system were found to be essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Some compounds were identified as potential anxiolytic and antidepressant agents based on their receptor binding profiles (Zagórska et al., 2015).

Adenosine Receptor Antagonists

  • Investigations into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed their potent and selective antagonistic activity against the A(3) adenosine receptor. This work extended structure-activity relationship (SAR) studies on compounds with a xanthine core, focusing on substitutions at the 1-, 3-, and 8-positions to enhance potency and hydrophilicity. Docking and 3D-QSAR studies were conducted to further understand the A(3) binding disposition of these compounds (Baraldi et al., 2008).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole and its derivatives have a promising future in drug development.

properties

IUPAC Name

6-benzyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-4-10-22-17(25)15-16(21(3)19(22)26)20-18-23(13(2)11-24(15)18)12-14-8-6-5-7-9-14/h4-9,11H,1,10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLGGTAVNQRQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

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